2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
“2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic compound that features a combination of fluorophenoxy, methoxyphenyl, pyridazinyl, and piperazinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Fluorophenoxy Intermediate: Reacting 3-fluorophenol with an appropriate alkylating agent under basic conditions.
Pyridazinyl Group Introduction: Synthesizing the pyridazinyl intermediate through a series of reactions involving nitration, reduction, and cyclization.
Coupling with Piperazine: Reacting the pyridazinyl intermediate with piperazine under suitable conditions.
Final Coupling: Combining the fluorophenoxy and pyridazinyl-piperazine intermediates under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the pyridazinyl group.
Substitution: The fluorophenoxy group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
- 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
Uniqueness
The uniqueness of “2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17(32-21-5-3-4-19(25)16-21)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)18-6-8-20(31-2)9-7-18/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSCXGBFXQXWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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